molecular formula C8H16ClNOS B1443194 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride CAS No. 1221792-86-4

1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride

Cat. No.: B1443194
CAS No.: 1221792-86-4
M. Wt: 209.74 g/mol
InChI Key: QZWZUXHWFIANJX-UHFFFAOYSA-N
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Description

1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride is a chemical compound with the molecular formula C8H16ClNOS . It is a solid substance .


Synthesis Analysis

The synthesis of this compound and its derivatives involves several steps. New 1-thia-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized. The thioglycoside derivatives of the synthesized (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane and thiazolopyrimidinethione compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NOS.ClH/c10-7-3-1-2-4-8(7)9-5-6-11-8;/h7,9-10H,1-6H2;1H . This indicates the presence of sulfur, nitrogen, oxygen, and chlorine atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 209.74 . The melting point is between 192 - 195 degrees Celsius .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of bispiroheterocyclic systems as antimicrobial agents : This study focuses on synthesizing bispiroheterocyclic derivatives using 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride. These compounds exhibited antimicrobial activities, suggesting their potential use as antimicrobial agents (Al-Ahmadi, 1996).

  • Synthesis and some novel transformations of a spiro 4-thiazolinone derivative and its antimicrobial activities : This research presents the synthesis of various spiro thiazolinone heterocyclic compounds. The study indicates that as the fusion of heterocyclic rings increases, the compounds show higher antimicrobial activities (Patel & Patel, 2015).

Antiviral Applications

  • Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives : This paper describes the synthesis of derivatives with potential activity against human coronavirus and influenza virus. Some compounds were found to inhibit coronavirus replication, highlighting the relevance of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold for antiviral drug development (Apaydın et al., 2019).

  • Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives : This research highlights the synthesis of carboxamide compounds carrying an adamantyl moiety. These compounds displayed antiviral activity against influenza A and B viruses in cell cultures (Göktaş et al., 2012).

Anticancer Applications

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane : This study synthesized new 1-thia-azaspiro[4.5]decane derivatives and evaluated their anticancer activity against various human cancer cell lines. Several compounds showed moderate to high inhibition activities (Flefel et al., 2017).

  • Development of a Novel Series of Anticancer and Antidiabetic Spirothiazolidines Analogs

    : This research developed spirothiazolidine analogs showing significant anticancer activities against human breast and liver carcinoma cell lines. Some compounds also displayed antidiabetic activities (Flefel et al., 2019).

Safety and Hazards

The safety information available indicates that 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair processes . Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to apoptosis in cancer cells . It also affects gene expression by upregulating or downregulating specific genes involved in cell cycle regulation and apoptosis . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of DNA polymerase, thereby preventing DNA replication . Additionally, it can activate certain transcription factors, leading to changes in gene expression . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of DNA replication and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide synthesis and DNA repair . The compound has been shown to affect metabolic flux, leading to changes in the levels of key metabolites . Additionally, it can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters . Once inside the cell, it can bind to intracellular proteins, leading to its accumulation in specific cellular compartments . The distribution of the compound within tissues is influenced by its affinity for different cell types and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, the compound can localize to other subcellular compartments, such as the mitochondria, where it can affect mitochondrial function and induce apoptosis .

Properties

IUPAC Name

1-thia-4-azaspiro[4.5]decan-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS.ClH/c10-7-3-1-2-4-8(7)9-5-6-11-8;/h7,9-10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWZUXHWFIANJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)O)NCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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